1-Allylpiperidine-2,5-dione
Description
Significance of Cyclic Imide Scaffolds in Organic Synthesis
Cyclic imides, which feature the -CO-N(R)-CO- structural motif, are recognized as privileged scaffolds in the synthesis of a wide array of organic molecules. nih.gov Their importance stems from their presence in numerous natural products, pharmaceuticals, and polymers. google.combldpharm.com The cyclic imide framework serves as a versatile building block, allowing for further functionalization through various chemical transformations. bldpharm.com This adaptability has made them fundamental backbones in the construction of complex molecular architectures. nih.gov The hydrophobicity and neutral characteristics imparted by the imide ring allow these molecules to readily permeate biological membranes, a valuable property in drug design. bldpharm.comuni-regensburg.de Consequently, the development of novel methods for the synthesis of cyclic imides remains an active and important area of research in organic chemistry. google.com
Contextualizing Piperidine-2,5-dione within Heterocyclic Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. researchgate.net When this ring incorporates two carbonyl groups, a piperidinedione is formed. Specifically, piperidine-2,5-dione is a cyclic imide, a derivative of piperidine featuring carbonyl groups at the 2 and 5 positions. cymitquimica.com This structure is an isomer of the more commonly studied piperidine-2,6-dione, also known as glutarimide (B196013). biosynth.com
Piperidine-2,5-dione itself is a valuable synthetic intermediate. cymitquimica.combiosynth.com Its structure, containing two reactive carbonyl groups and an amine functionality, allows for a variety of chemical modifications. cymitquimica.com It serves as a building block in the synthesis of more complex molecules, including stereospecific compounds and amides for various research applications. biosynth.com
| Property | Value |
|---|---|
| CAS Number | 52065-78-8 |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | piperidine-2,5-dione |
| Appearance | White to off-white solid |
Research Trajectories of N-Substituted Imides
The substitution at the nitrogen atom of cyclic imides, known as N-substitution, is a key strategy for modulating the properties of these compounds. Research has shown that the nature of the N-substituent significantly influences the biological and chemical characteristics of the resulting molecule. nih.govbldpharm.com N-substituted imides are investigated for a vast range of applications, and studies often focus on establishing structure-activity relationships. lookchem.com For instance, research into N-substituted maleimides and succinimides has explored their antimicrobial activities, finding that imides with alkyl substituents often show higher activity than their aromatic counterparts. lookchem.comnih.gov
Specifically, the introduction of an allyl group (N-allyl substitution) has been a recurring theme in the synthesis of novel heterocyclic compounds. The allyl group can participate in a variety of subsequent chemical transformations, making N-allyl imides valuable intermediates. For example, N-allylglutarimide (1-allylpiperidine-2,6-dione) has been used in the development of reversible adhesives. google.com Furthermore, studies on N-Cbz-α-amino-N-alkylglutarimides have shown that the N-allyl derivative possesses specific anticonvulsant activity, although it is generally less potent than the N-methyl or N-ethyl analogues in the tested models. nih.govbldpharm.com This highlights the critical role that the N-substituent plays in defining the pharmacological profile of the imide scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpiperidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-6-7(10)3-4-8(9)11/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDXHDUUTQZHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285961 | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564484-67-9 | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564484-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-2,5-piperidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allylpiperidine 2,5 Dione and Analogous Cyclic Systems
Direct Synthesis Approaches to the 1-Allylpiperidine-2,5-dione Core
Direct synthesis strategies focus on the initial formation of the piperidine-2,5-dione ring, which is then followed by the introduction of the allyl group onto the nitrogen atom. This approach allows for the modular construction of various N-substituted piperidine-2,5-diones.
Cyclization Reactions for Piperidine-2,5-dione Ring Formation
The formation of the piperidine-2,5-dione ring is a critical step that can be achieved through either intermolecular or intramolecular cyclization reactions. These methods typically involve the condensation of linear precursors to form the six-membered heterocyclic ring.
Intermolecular cyclization strategies for the synthesis of piperidine-2,5-dione analogues often involve the condensation of two different molecules. A plausible approach involves the reaction of a dicarboxylic acid derivative, such as glutaryl chloride, with an amine. While not specifically documented for piperidine-2,5-dione itself, the reaction of glutaryl chloride with ammonia (B1221849) or a primary amine could theoretically lead to the formation of the corresponding glutarimide (B196013) (piperidine-2,6-dione). A subsequent selective reduction or rearrangement would be necessary to obtain the 2,5-dione isomer, which presents significant synthetic challenges.
Another potential intermolecular approach is the reaction between a β-amino acid and an α,β-unsaturated ester. This type of conjugate addition followed by cyclization is a known method for constructing substituted piperidine (B6355638) rings. thieme-connect.com
A notable example of intermolecular cyclization is the synthesis of piperazine-2,5-diones, which are structurally related to piperidine-2,5-diones. These can be formed via a Dieckmann cyclization of a linear precursor assembled from a β-(alkylamino)alcohol and other reagents. epa.govnih.gov This suggests that with appropriate starting materials, a similar strategy could be adapted for piperidine-2,5-dione synthesis.
Intramolecular cyclization is a more common and often more efficient method for the formation of cyclic systems like piperidine-2,5-diones. The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters, which are precursors to cyclic ketones. researchgate.net While extensively used for piperidine-2,4-diones and piperazine-2,5-diones, its direct application to form a piperidine-2,5-dione is less documented. epa.govnih.govontosight.ai A hypothetical intramolecular Dieckmann-type cyclization to form a piperidine-2,5-dione precursor would likely start from a δ-amino-β-keto ester derivative.
A study on the synthesis of piperazine-2,5-diones demonstrated that these can be formed by the Dieckmann cyclization of substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. epa.govnih.gov This process involves the terminal methylene (B1212753) group, activated by a suitable group, closing onto a phenyl carbamate (B1207046) carbonyl. A similar strategy could be envisioned for piperidine-2,5-diones by designing an appropriate acyclic precursor.
Furthermore, N-acyl iminium ion cyclizations are a powerful method for constructing nitrogen-containing heterocycles. In the context of glutarimide derivatives, a diastereoselective N-acyl iminium ion cyclization has been used to form complex polycyclic systems. rsc.org This highlights the potential of cyclization reactions involving activated nitrogen species for the synthesis of piperidine-dione cores.
Installation of the Allyl Moiety at the Nitrogen Atom
Once the piperidine-2,5-dione ring is formed, the allyl group can be introduced at the nitrogen atom. This can be achieved through standard N-alkylation techniques or by employing a convergent synthesis where the allyl group is present from the start.
The N-allylation of a preformed piperidine-2,5-dione can be accomplished using various allylating agents. This is a common strategy for the synthesis of N-substituted imides. For instance, the N-allylation of glutarimides, which are piperidine-2,6-diones, has been reported. publish.csiro.au These reactions typically involve the treatment of the imide with an allyl halide, such as allyl bromide, in the presence of a base.
A study on the synthesis of N-substituted glutarimides demonstrated that N-allylation of 3-ethyl-3-methylglutarimide can be achieved. publish.csiro.au Another example is the synthesis of N-allyl-3-phenyl-glutarimide, which can be prepared by reacting glutarimide with an allyl halide. ontosight.ai These examples suggest that a similar approach would be effective for the N-allylation of piperidine-2,5-dione. The reaction would likely proceed by deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on the allyl halide.
| Starting Material | Allylating Agent | Base | Product | Reference |
| Glutarimide | Allyl Halide | Not Specified | N-Allyl-3-phenyl-glutarimide | ontosight.ai |
| 3-Ethyl-3-methylglutarimide | Not Specified | Not Specified | N-Allyl-3-ethyl-3-methylglutarimide | publish.csiro.au |
A convergent synthesis involves the use of allylamine (B125299) as a building block from the start, incorporating the allyl group into the final structure during the ring-forming step. A plausible convergent synthesis of this compound could involve the reaction of allylamine with a suitable five-carbon dicarbonyl compound or its equivalent.
For example, the reaction of allylamine with glutaryl chloride could theoretically lead to the formation of N-allylglutarimide (1-allylpiperidine-2,6-dione). Reisman and coworkers demonstrated a dearomative annulation between pyridine (B92270) and glutaryl chloride in the synthesis of lupin alkaloids, showcasing the reactivity of glutaryl chloride in forming six-membered rings. mdpi.com While this would yield the 2,6-dione isomer, it illustrates the principle of using a C5 dicarbonyl precursor with an amine.
A more direct, though hypothetical, route to the 2,5-dione would require a precursor with the appropriate oxidation states at the C2 and C5 positions. The reaction of allylamine with a derivative of 2,5-dioxohexanoic acid, for example, could potentially lead to the desired this compound through a condensation and cyclization sequence.
The synthesis of N-allyl glutamine derivatives has been reported, where allylamine is condensed with a protected glutamic acid derivative. scispace.com This demonstrates the feasibility of incorporating allylamine into linear precursors that could subsequently be cyclized to form the desired piperidinedione.
| Reactant 1 | Reactant 2 | Potential Product | Reference |
| Allylamine | Glutaryl Chloride | 1-Allylpiperidine-2,6-dione | mdpi.com |
| Allylamine | Boc-Glu-OMe | N-allyl amide precursor | scispace.com |
Asymmetric Synthesis and Stereocontrol in Piperidine-2,5-dione Production
The control of stereochemistry is paramount in the synthesis of substituted piperidine-2,5-diones, as the spatial arrangement of substituents dramatically influences their biological activity and physical properties. Methodologies to achieve this control are broadly categorized into chiral auxiliary-based methods, catalytic asymmetric approaches, and diastereoselective strategies.
Chiral Auxiliary-Based Methods for Enantioselective Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity. These chiral molecules are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.
A notable example involves the use of chiral N-tert-butanesulfinyl imines, which are readily prepared from the corresponding aldehyde and (R)-tert-butanesulfinamide. ua.es The sulfinamide group acts as a potent chiral director in addition reactions. For instance, the addition of nucleophiles like allyl bromide to N-sulfinyl imines can proceed through a highly organized, bicyclic chair-like transition state, leading to a diastereoselective attack and the formation of a new stereocenter with high fidelity. usm.edu This approach is crucial for installing substituents at what will become the C-2 position of the piperidine ring. usm.edu
Another well-established strategy employs Davies' chiral auxiliary, (S)-N-(α-methylbenzyl)allylamine. core.ac.uk This auxiliary has been used in the conjugate addition to α,β-unsaturated esters to generate enantiopure β-amino esters. core.ac.uk These esters are key intermediates that can undergo Dieckmann cyclisation to form chiral piperidine-2,4-diones, a structure closely related to the 2,5-dione system. core.ac.ukucl.ac.uk The auxiliary can be cleaved later in the synthetic sequence, yielding the 1-unsubstituted piperidine ring. core.ac.ukucl.ac.uk
Table 1: Examples of Chiral Auxiliaries in Piperidine-dione Synthesis
| Chiral Auxiliary | Key Reaction | Target Precursor | Reference |
|---|---|---|---|
| (R)-tert-butanesulfinamide | Aza-Henry Reaction | 6-Substituted Piperidine-2,5-dione Precursors | ua.es |
| (S)-N-(α-methylbenzyl)allylamine | Conjugate Addition | Enantiopure β-amino esters for Piperidine-2,4-diones | core.ac.uk |
Catalytic Asymmetric Approaches to Dione (B5365651) Precursors
Catalytic asymmetric synthesis offers a more atom-economical approach to generating chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
One advanced method is the catalytic asymmetric Staudinger–aza-Wittig reaction. nih.gov This process can be used to desymmetrize molecules like 2-(3-azidopropyl)-1,3-diones. nih.gov Using a chiral phosphine (B1218219) catalyst, such as HypPhos, the reaction proceeds with high efficiency and enantioselectivity under mild conditions, yielding chiral heterocyclic amines that are direct precursors to complex piperidine systems. nih.gov
Organocatalysis provides another powerful avenue. Bifunctional thiourea (B124793) catalysts have been successfully employed in the asymmetric Michael addition of malononitrile (B47326) to α,β-unsaturated imides. clockss.org This reaction generates adducts that can be transformed into enantiomerically enriched, functionalized piperidine-2,6-diones. clockss.org The thiourea catalyst activates both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that dictates the stereochemical outcome. clockss.org
Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids and pyridine derivatives create 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn These intermediates are versatile precursors for a variety of enantiomerically enriched piperidines. snnu.edu.cn
Diastereoselective Synthesis for Defined Stereoisomers
When a molecule already contains a stereocenter, diastereoselective reactions can be used to introduce new stereocenters with a defined relationship to the existing one. This is crucial for synthesizing specific diastereoisomers of multiply substituted piperidines.
A highly effective method is the diastereoselective aza-Henry reaction between a 4-nitrobutanoate and a chiral sulfinyl imine. ua.es The chiral sulfinyl group on the imine directs the nucleophilic attack of the nitroalkane, resulting in the formation of a β-nitroamine with high facial selectivity (84–96% diastereomeric excess). researchgate.net This intermediate can then be readily converted into an enantioenriched 6-substituted piperidine-2,5-dione through a subsequent Nef reaction, which transforms the nitro group into a ketone. ua.es
The synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol also serves as a platform for diastereoselective transformations. nih.gov Reduction of these bicyclic systems can introduce a hydroxyl group, with the hydride reagent attacking from the less sterically hindered face, leading to high diastereoselectivity in the formation of 4-hydroxy piperidine derivatives. nih.gov
Catalytic Strategies and Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. Both transition metals and small organic molecules (organocatalysts) have been instrumental in developing advanced routes to piperidine-2,5-diones and related systems.
Transition Metal-Catalyzed Cyclization Reactions
Transition metals are highly effective catalysts for a wide range of organic transformations, including the cyclization reactions needed to form heterocyclic rings. mdpi.com Palladium catalysis, in particular, has been applied to the synthesis of piperidine-dione systems.
One established route involves the Pd-catalyzed cross-coupling of a 2,6-bis(benzyloxy)pyridine (B188532) unit with a boronic acid or ester, followed by hydrogenation to form the piperidine-2,6-dione core. researchgate.net Another general approach toward functionalized piperidines utilizes a palladium(0)-catalyzed nucleophilic ring-opening of vinyl epoxides with nitrogen nucleophiles, which provides a stereo- and regioselective pathway to these scaffolds. researchgate.net Additionally, synergistic dual-catalytic systems, such as visible-light photoredox/nickel catalysis, have been developed for the cross-coupling of N-acylpyrrolidine-2,5-diones with alkyltrifluoroborates, demonstrating the utility of cyclic imides as electrophiles in transition-metal catalysis. nih.gov These methods highlight the power of transition metals to facilitate the construction of complex heterocyclic structures under mild conditions. bohrium.comhanyang.ac.kr
Table 2: Selected Transition Metal-Catalyzed Reactions
| Metal Catalyst | Reaction Type | Product/Intermediate | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling/Hydrogenation | Substituted Piperidine-2,6-diones | researchgate.net |
| Palladium(0) | Nucleophilic Ring-Opening | Functionalized Piperidines | researchgate.net |
| Nickel (Ni) / Photoredox | Acyl Transfer Cross-Coupling | Aliphatic Ketones from N-Acylimides | nih.gov |
Organocatalytic Methods in Piperidine-2,5-dione Formation
Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. These catalysts are often less sensitive to air and moisture than their metal-based counterparts.
Cinchona alkaloids are a prominent class of organocatalysts used for functionalizing dione systems. They have been employed as Lewis bases for the α-sulfenylation of substituted piperazine-2,5-diones and in the direct coupling of these diones with indoles. nih.govnih.gov Although these examples involve piperazine-diones, the principles are applicable to piperidine-dione systems, which can exhibit lower reactivity due to steric bulk and electronic factors. nih.gov
The intramolecular aza-Michael reaction is another key organocatalytic transformation for synthesizing piperidine rings. nih.govresearchgate.net For example, combining a quinoline-based organocatalyst with an acid co-catalyst can afford enantiomerically enriched 2,5-disubstituted piperidines in good yields. nih.govmdpi.com This reaction involves the cyclization of a substrate containing both a nucleophilic amine and a Michael acceptor. researchgate.net This strategy has been successfully applied to the synthesis of piperidines bearing a quaternary stereocenter using vinyl sulfonamides as the nitrogen source. researchgate.net
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all initial molecules. tcichemicals.com This approach is prized for its efficiency, atom economy, and its capacity to rapidly generate libraries of structurally diverse molecules from simple starting materials. nih.gov While direct MCRs for this compound are not extensively documented, analogous systems demonstrate the power of this methodology in creating substituted piperidine and pyrimidine-dione frameworks.
The inherent strength of MCRs lies in their ability to construct complex heterocyclic scaffolds in a one-pot fashion, which is a significant advantage over traditional multi-step syntheses. organic-chemistry.org For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been shown to produce highly substituted piperidines under reflux conditions in ethanol, catalyzed by an ionic liquid. researchgate.net This type of reaction highlights how varying the aldehyde, aniline, and acetoacetate (B1235776) components can lead to a wide array of derivatives. researchgate.net
Another relevant example is the three-component synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives. semanticscholar.org This reaction combines an aldehyde, barbituric acid, and 4-hydroxycoumarin (B602359) in the presence of piperidine. semanticscholar.org A plausible mechanism involves an initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by a Michael addition of 4-hydroxycoumarin. semanticscholar.org The diversity of the final products can be easily modulated by changing the substituted aldehyde used in the reaction. semanticscholar.org Similarly, L-proline has been used as an efficient catalyst for the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to yield pyrano[3,2-c]quinolin-2,5-dione derivatives. nih.gov
The following table summarizes representative MCRs for the synthesis of heterocyclic systems analogous to piperidine-diones, showcasing the diversity achievable by varying the input components.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |
| Aromatic Aldehyde | Aniline | Alkyl Acetoacetate | [TMBSED][OMs]2, Ethanol, Reflux | Substituted Piperidines | researchgate.net |
| Aromatic Aldehyde | Barbituric Acid | 4-Hydroxycoumarin | Piperidine, Methanol, RT | Pyrano[2,3-d]pyrimidine-diones | semanticscholar.org |
| Aromatic Aldehyde | 5,5-dimethylcyclohexane-1,3-dione | Aromatic Amine | Piperidine, Ultrasonication | Functionalized Tetrahydroacridinones | acs.org |
| Salicylic Aldehyde | 3-Aminopyrazol-5-one | Acetylacetic Ester | Piperidine, Acetic Acid, Reflux | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones | nih.gov |
| Aromatic Aldehyde | 4-hydroxy-1-methylquinolin-2(1H)-one | Meldrum's Acid | L-Proline, Ethanol | Pyrano[3,2-c]quinolin-2,5-diones | nih.gov |
Click on the column headers to explore the data.
Green Chemistry Principles in Dione Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in synthetic organic chemistry. fau.eu The synthesis of dione heterocycles provides a fertile ground for the application of these principles.
A key tenet of green chemistry is the use of environmentally benign solvents. Water is an ideal choice, and its use as a reaction medium has been demonstrated in the synthesis of structurally diverse spiroheterocyles via a sulfamic acid-catalyzed multicomponent domino reaction. bohrium.com This method is noted for its mild conditions, quantitative yields, and simple purification process. bohrium.com Ionic liquids (ILs) have also emerged as green media due to their low volatility, non-flammability, and recyclability. acs.org For instance, quinazoline-2,4(1H,3H)-diones have been efficiently synthesized from CO2 and 2-aminobenzonitriles using an ionic liquid that acts as both the solvent and catalyst at atmospheric pressure. rsc.org The product is easily separated, and the ionic liquid can be reused multiple times without significant loss of activity. rsc.org
Another green strategy involves the use of biodegradable, heterogeneous catalysts. Sulphonated Rice Husk (SRH), a novel bio-based catalyst, has been employed in the one-pot multi-component synthesis of substituted pyrano-dichromeno-dione derivatives, showcasing a convenient and greener synthetic route. ajgreenchem.com
Furthermore, eliminating the need for external catalysts altogether represents a significant advance in green chemistry. fau.eu Researchers have developed organoautocatalytic systems where a product of the reaction itself acts as the catalyst. fau.eu This approach has been used for the synthesis of bioactive N-substituted dihydropyridines, avoiding the need for expensive and often toxic metal catalysts and operating under mild, room-temperature conditions. fau.eu Such atom-economic, domino-like conversions are highly efficient and sustainable. fau.eu The development of transition-metal-free conditions, as demonstrated in the practical synthesis of substituted piperidine-2,6-diones from methyl acetates and acrylamides, further contributes to safer and more sustainable chemical manufacturing. researchgate.net
| Green Chemistry Principle | Application in Dione Synthesis | Example | Benefit | Ref |
| Benign Solvents | Use of water as a reaction medium | Synthesis of spiroheterocycles with fused heterosystems | Environmentally friendly, mild conditions, simple purification | bohrium.com |
| Benign Solvents | Use of Ionic Liquids (ILs) as dual solvent-catalyst | Synthesis of quinazoline-2,4(1H,3H)-diones from CO2 | Recyclable catalyst/solvent, high efficiency at atmospheric pressure | rsc.org |
| Renewable Feedstocks/Catalysts | Use of a bio-degradable, heterogeneous catalyst | Synthesis of pyrano-dichromeno-diones using Sulphonated Rice Husk | Utilizes waste biomass, greener catalyst | ajgreenchem.com |
| Catalysis | Organoautocatalysis (in situ catalyst formation) | Synthesis of N-substituted dihydropyridines | Eliminates need for external (often metal) catalysts, mild conditions | fau.eu |
| Atom Economy / Safer Chemistry | Transition-metal-free synthesis | Synthesis of substituted piperidine-2,6-diones | Avoids toxic and expensive heavy metals, operational simplicity | researchgate.net |
This table illustrates the application of various green chemistry principles in the synthesis of dione-containing heterocycles.
Reaction Mechanisms and Chemical Transformations of 1 Allylpiperidine 2,5 Dione
Mechanistic Studies of Piperidine-2,5-dione Ring Formation
The formation of the piperidine-2,5-dione ring, a core structure of 1-allylpiperidine-2,5-dione, can be achieved through various synthetic routes, with nucleophilic cyclization being a prominent pathway. These reactions typically involve the intramolecular cyclization of a linear precursor containing both a nucleophilic nitrogen and an electrophilic carbonyl or carboxyl group. The specific mechanism can vary depending on the starting materials and reaction conditions.
Radical cyclization offers an alternative and powerful strategy for the construction of the piperidine-2,5-dione skeleton. These reactions proceed through the formation of radical intermediates, which then undergo intramolecular cyclization to form the heterocyclic ring. An example of a related transformation is the atypical intramolecular cyclization of β-lactams possessing an alkene residue, which can proceed via a 6-endo cyclization to form piperidine (B6355638) rings. nih.gov This deviation from Baldwin's rules is attributed to the conformational constraints imposed by the lactam ring on the transition state. nih.gov
Reactivity of the Imide Carbonyl Functionalities
The two carbonyl groups within the imide functionality of this compound are electrophilic in nature and susceptible to attack by nucleophiles. The reactivity of these carbonyls can be enhanced through activation with Lewis acids or other electrophilic reagents. This activation increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequent reaction with a nucleophile can lead to ring-opening of the piperidine-2,5-dione or addition to one of the carbonyl groups.
The carbonyl centers of this compound can participate in a variety of condensation and addition reactions. For instance, they can react with primary amines to form the corresponding amides, or with organometallic reagents such as Grignard reagents or organolithium compounds to yield tertiary alcohols after workup. These reactions provide a means to further functionalize the piperidine-2,5-dione ring.
Chemical Behavior of the Allyl Group
The allyl group attached to the nitrogen atom of this compound introduces a site of unsaturation, which imparts characteristic reactivity to the molecule. This double bond can undergo a range of chemical transformations, providing a handle for further molecular elaboration.
One important class of reactions involving the allyl group is palladium-catalyzed transformations. For instance, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is a known method for the formation of piperidine rings. nih.gov Furthermore, palladium-catalyzed intramolecular hydroamination, guided by a directing group, can be utilized for the synthesis of six-membered nitrogen heterocycles. nih.gov Another relevant transformation is the stereoselective carboamination of alkenes, where cyclization is initiated by an in-situ generated carbocation. nih.gov
Nickel-catalyzed reactions also play a role in the chemistry of related systems. For example, the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes using a nickel catalyst provides a regioselective method for preparing six-membered N-heterocycles. nih.gov The mechanism is thought to involve the coordination of the nickel catalyst to the diene, followed by insertion into the double bond to form a stable allylic intermediate that subsequently cyclizes. nih.gov
The table below summarizes some of the key reactions involving the allyl group in related piperidine synthesis methodologies:
| Reaction Type | Catalyst/Reagent | Key Feature |
|---|---|---|
| Enantioselective 6-exo aza-Heck Cyclization | Palladium | Forms piperidine rings. |
| Intramolecular Hydroamination | Palladium with 8-aminoquinoline (B160924) guide group | Proceeds via syn-addition and a proto-depalladation mechanism. |
| Stereoselective Carboamination of Alkenes | In-situ generated carbocation | Forms two new bonds (C-C and C-N) simultaneously. |
| Intramolecular Hydroalkenylation of 1,6-ene-dienes | Nickel with a chiral P-O ligand | Provides a regioselective method for preparing six-membered N-heterocycles. |
Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis, Cross-Metathesis)
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org For this compound, which possesses a single terminal olefin, cross-metathesis (CM) is a particularly relevant transformation.
Cross-Metathesis (CM): This intermolecular reaction allows for the coupling of the allyl group of this compound with a different olefin partner. organic-chemistry.org The reaction produces a new, substituted alkene along with ethylene (B1197577) as a byproduct, which can be removed to drive the reaction to completion. organic-chemistry.org This method provides a direct route to functionalize the allyl side chain, creating more complex molecules with varied properties. The reaction's outcome and efficiency can be influenced by the choice of catalyst and the nature of the olefin partner.
The table below illustrates potential products from the cross-metathesis of this compound with various olefinic partners.
| Olefin Partner | Catalyst | Potential Product |
| Styrene | Grubbs II Catalyst | 1-(4-phenylbut-2-en-1-yl)piperidine-2,5-dione |
| Methyl Acrylate | Hoveyda-Grubbs II | Methyl 4-(2,5-dioxopiperidin-1-yl)but-2-enoate |
| 1-Hexene | Schrock Catalyst | 1-(non-2-en-1-yl)piperidine-2,5-dione |
This table represents hypothetical reaction products based on established cross-metathesis principles.
Ring-Closing Metathesis (RCM) is not applicable to this compound itself, as it requires a diene precursor to form a cyclic product. harvard.edu
Allylic Oxidations and Reductions
The allyl group features two distinct sites for oxidation and reduction: the C=C double bond and the adjacent allylic C-H bonds.
Allylic Oxidation: The C-H bonds on the methylene (B1212753) group adjacent to the vinyl group are known as allylic positions. These bonds are weaker than standard alkane C-H bonds and are thus more susceptible to oxidation. wikipedia.org Reagents such as selenium dioxide or chromium-based compounds can be used to introduce an oxygen functionality at this position, potentially converting this compound into 1-(3-hydroxyprop-1-en-1-yl)piperidine-2,5-dione or the corresponding enone, 1-(3-oxoprop-1-en-1-yl)piperidine-2,5-dione. wikipedia.orgnih.gov Biocatalytic methods using enzymes have also emerged as a selective means for allylic oxidation. nih.gov
Reduction: The allyl group can be readily reduced. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, would saturate the carbon-carbon double bond. This transformation converts the allyl substituent into a propyl group, yielding 1-propylpiperidine-2,5-dione. This reaction is a standard and high-yielding method for alkene reduction.
Cycloaddition Reactions (e.g., Diels-Alder Type)
Cycloaddition reactions are powerful tools for constructing cyclic systems. The allyl group in this compound can participate as the 2π-electron component (dienophile) in the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com
Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The piperidine-2,5-dione moiety acts as an electron-withdrawing group, which generally enhances the reactivity of the adjacent alkene as a dienophile. organic-chemistry.org Consequently, this compound is expected to react with electron-rich dienes to form substituted cyclohexene (B86901) adducts. The reaction proceeds with high stereospecificity, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org Intramolecular Diels-Alder reactions have been studied in related N-allyl systems, highlighting the capability of this functional group to participate in such cyclizations. researchgate.net
The table below presents potential adducts from the Diels-Alder reaction of this compound with representative dienes.
| Diene | Reaction Type | Potential Product |
| 1,3-Butadiene | Intermolecular | 1-((cyclohex-3-en-1-yl)methyl)piperidine-2,5-dione |
| Cyclopentadiene | Intermolecular | 1-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)piperidine-2,5-dione |
| Furan | Intermolecular | 1-((7-oxabicyclo[2.2.1]hept-5-en-2-yl)methyl)piperidine-2,5-dione |
This table represents hypothetical reaction products based on established Diels-Alder principles.
Ring-Opening and Ring-Expansion Reactions of the Piperidine-2,5-dione Core
The piperidine-2,5-dione ring contains two amide bonds within its six-membered structure, making it susceptible to nucleophilic attack and subsequent ring-opening.
Ring-Opening Reactions: The amide bonds of the glutarimide (B196013) ring can be cleaved through hydrolysis. Under either acidic or basic conditions, the ring can open to yield N-allyl-glutaramide derivatives, and further hydrolysis can lead to glutaric acid and allylamine (B125299). The reactivity of N-acyl-glutarimides in cross-coupling reactions underscores the inherent strain and electrophilicity of the carbonyl carbons, suggesting a susceptibility to nucleophilic ring-opening. acs.org In addition to hydrolysis, other nucleophiles, such as amines (aminolysis) or organometallic reagents, could potentially open the ring to form various acyclic derivatives.
Ring-Expansion Reactions: While less common for this specific heterocycle, ring-expansion reactions are known for other cyclic systems, often driven by the release of ring strain or through specific rearrangement pathways. For this compound, a targeted ring expansion would likely require the introduction of specific functional groups adjacent to the ring to facilitate such a transformation, for example, through a Tiffeneau-Demjanov type rearrangement if a suitable precursor were synthesized. libretexts.org Without such modifications, spontaneous ring expansion is not a characteristic reaction of the piperidine-2,5-dione core.
Rearrangement Pathways and Intramolecular Processes
The structure of this compound allows for potential intramolecular rearrangements, primarily involving the versatile allyl group.
Isomerization to Enamide: A common intramolecular process for N-allyl amides and related compounds is the isomerization of the allyl group to a thermodynamically more stable prop-1-enyl group. nih.gov This transformation, often catalyzed by transition metals such as ruthenium, would convert this compound into 1-(prop-1-en-1-yl)piperidine-2,5-dione. The resulting product is an enamide, a valuable synthetic intermediate. This rearrangement can often be controlled to selectively produce either the (E) or (Z) isomer of the enamide. nih.gov
Other Intramolecular Processes: While more speculative, other intramolecular reactions could be envisioned under specific conditions. For example, radical-mediated cyclization could potentially occur between the allyl group and one of the carbonyl carbons, or photochemical [2+2] cycloadditions could be induced. However, these pathways are not typically spontaneous and would require specific reagents or energy sources to initiate. The aza-Claisen rearrangement is another powerful intramolecular process seen in N-allyl systems, but it requires a different substitution pattern, such as in N-allyl ynamides, to proceed. nih.gov
Derivatization and Functionalization Strategies of 1 Allylpiperidine 2,5 Dione
Strategic Functionalization of the Piperidine (B6355638) Ring System
Functionalization of the piperidine ring itself is a key strategy for creating structural diversity. The methylene (B1212753) positions (C3 and C4) of the piperidine-2,5-dione ring are potential sites for the introduction of substituents, although their reactivity is influenced by the adjacent carbonyl and amide functionalities.
Achieving regioselective substitution on the piperidine-2,5-dione ring typically involves leveraging the acidity of the α-protons to the carbonyl groups. While direct substitution on a pre-formed ring can be challenging, synthetic routes often build the substituted ring system from acyclic precursors. For instance, Dieckmann cyclization of appropriately substituted N-allyl diester precursors provides a flexible method to install substituents at various positions on the piperidine-2,4-dione ring, a closely related scaffold. core.ac.ukresearchgate.net Such methods allow for the controlled placement of alkyl or aryl groups at the C3, C5, and C6 positions.
Another approach involves the halocyclocarbamation of N-Boc-protected homoallylamines, which, after a subsequent enolate-isocyanate rearrangement, can yield 6-substituted piperidine-2,4-diones. researchgate.net While these examples pertain to the 2,4-dione isomer, the underlying principles of using cyclization strategies to achieve regioselective substitution are applicable to the synthesis of substituted 2,5-dione analogues.
Direct C-H activation represents a more modern and atom-economical approach to functionalizing saturated heterocyclic rings like piperidine. nih.gov While specific studies on 1-Allylpiperidine-2,5-dione are not prevalent, extensive research on the C-H functionalization of piperidines and piperazines provides a strong basis for potential strategies. nih.govnih.gov Transition-metal-catalyzed methods, particularly using palladium, ruthenium, or gold catalysts, have been developed for the α-C–H functionalization of N-substituted cyclic amines. nih.govajchem-a.com These reactions often employ a directing group to achieve regioselectivity. For this compound, the amide carbonyls could potentially direct metal catalysts to the adjacent methylene positions, enabling the introduction of aryl, alkyl, or other functional groups.
Photoredox catalysis has also emerged as a powerful tool for C-H functionalization under mild conditions. nih.gov These methods could potentially be applied to activate the C-H bonds on the piperidine ring of this compound for the introduction of new substituents.
Transformations of the Allyl Substituent to Other Functionalities
The allyl group is a versatile functional handle, and its terminal double bond is amenable to a wide array of classic and modern organic transformations.
The double bond of the N-allyl group can undergo various hydrofunctionalization reactions. A key transformation is the transition metal-catalyzed isomerization of the N-allyl group to the corresponding N-propenyl enamide. nih.govresearchgate.netnih.gov This reaction, often catalyzed by ruthenium or rhodium complexes, is highly valuable as enamides are important pharmacophores and synthetic intermediates. nih.govresearchgate.netnih.gov The resulting enamide can then participate in further reactions, such as nucleophilic additions.
Hydroboration-oxidation is another fundamental transformation that can be applied to the allyl group. This two-step process would convert the terminal alkene into a primary alcohol, yielding 1-(3-hydroxypropyl)piperidine-2,5-dione. This introduces a hydroxyl group that can be used for further derivatization, such as esterification or etherification.
| Reaction | Catalyst/Reagent | Product Functional Group | Reference |
| Isomerization | CpRu(CH₃CN)₃PF₆ | Enamide | nih.gov |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol | N/A |
| Wacker-type Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone | N/A |
| Hydroamination | Transition Metal Catalyst | Amine | nih.gov |
Epoxidation and Di-hydroxylation of the Allyl Group
Oxidation of the allyl group's double bond provides a direct route to introduce oxygen-containing functionalities.
Epoxidation: The alkene can be converted to an epoxide, 1-(oxiran-2-ylmethyl)piperidine-2,5-dione, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles (e.g., water, alcohols, amines) to install two new functional groups in an anti-configuration. youtube.comkhanacademy.org
Di-hydroxylation: The allyl group can be converted into a vicinal diol, 1-(2,3-dihydroxypropyl)piperidine-2,5-dione. This can be achieved through two main stereochemical pathways:
Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) with a co-oxidant (like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄), the diol is formed with syn-stereochemistry. youtube.comlibretexts.org
Anti-dihydroxylation: This is typically achieved in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening with water. khanacademy.orglibretexts.org
These oxidation reactions are fundamental in synthetic chemistry and significantly expand the range of accessible derivatives from this compound. nih.govutsouthwestern.edu
| Reaction | Reagent(s) | Intermediate/Product | Stereochemistry | Reference |
| Epoxidation | m-CPBA | Epoxide | N/A | youtube.com |
| Syn-dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn | youtube.comlibretexts.org |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti | khanacademy.orglibretexts.org |
Derivatization for Enhanced Reactivity and Spectroscopic Detection
Chemical derivatization can be employed to enhance the molecule's utility in specific applications, such as improving its detection sensitivity in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net Derivatization typically involves attaching a tag to the molecule that improves ionization efficiency or introduces a chromophore or fluorophore. nih.gov
For this compound, derivatization could target the allyl group. Reagents that react with alkenes via Diels-Alder reactions, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine, are commonly used to tag molecules with diene or dienophilic moieties. nih.gov While the isolated allyl group is not a diene, its isomerization to a conjugated N-propenyl enamide (as discussed in 4.2.1) would create a suitable system for such reactions.
Alternatively, after transforming the allyl group into a diol (as in 4.2.2), reagents that target hydroxyl groups could be used. Reagents like isonicotinoyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used to attach a pyridine-containing tag, which often enhances signal in mass spectrometry. nih.gov This strategy of functional group transformation followed by tagging is a powerful way to prepare derivatives for sensitive analytical detection.
Introduction of Chromophores and Fluorophores
The native this compound molecule lacks significant ultraviolet-visible (UV-Vis) absorbance or fluorescence, making its detection and quantification challenging. The introduction of chromophoric (color-absorbing) or fluorophoric (fluorescent) moieties is a key strategy to overcome this limitation.
One effective approach is based on the reactivity of the C-3 and C-6 methylene groups of the piperidine-2,5-dione ring. These positions are activated by the adjacent carbonyl groups, enabling condensation reactions. Drawing parallels from the chemistry of similar heterocyclic compounds like piperazine-2,5-dione, Knoevenagel-type condensation with aromatic aldehydes presents a viable method for introducing chromophores. mdpi.comcsu.edu.auresearchgate.net This reaction typically occurs in the presence of a base and can be controlled to achieve mono- or bis-arylidene derivatives. mdpi.com By selecting an aldehyde that contains an extended conjugated system (e.g., cinnamaldehyde) or specific auxochromes, a significant bathochromic shift (shift to a longer wavelength) can be induced, rendering the derivative suitable for UV-Vis spectrophotometric detection.
For fluorescence, aldehydes that are inherently fluorescent, such as those based on naphthalene (B1677914) or coumarin (B35378) scaffolds, can be used. Alternatively, a non-fluorescent aromatic group can be introduced and subsequently modified to create a fluorophore. For example, the introduction of a 4-nitrobenzylidene group could be followed by reduction of the nitro group to an amine, which can then be reacted with a fluorescent labeling agent like Dansyl chloride or a fluorescein (B123965) derivative. The piperazine-2,5-dione framework is recognized as a useful scaffold for such functionalization to create bioactive molecules. csu.edu.auchemrxiv.orgresearchgate.netsciprofiles.com
The table below summarizes potential chromophoric and fluorophoric reagents for derivatizing the piperidine-2,5-dione core.
| Reagent Type | Example Reagent | Target Site | Resulting Moiety | Detection Principle |
| Aromatic Aldehyde | 4-Dimethylaminobenzaldehyde | C-3/C-6 Methylene | Substituted Benzylidene | Chromophore (UV-Vis) |
| Fluorescent Aldehyde | 2-Naphthaldehyde | C-3/C-6 Methylene | Naphthylidene | Fluorophore |
| Functional Aldehyde | 4-Nitrobenzaldehyde | C-3/C-6 Methylene | Nitrobenzylidene | Intermediate for Fluorophore |
| Amine-Reactive Dye | Dansyl Chloride | Attached Amino Group | Dansyl Sulfonamide | Fluorophore |
Pre-column and Post-column Derivatization Techniques
In the context of High-Performance Liquid Chromatography (HPLC), derivatization is a powerful technique used to enhance the detectability of analytes that lack a native signal. actascientific.com For this compound, both pre-column and post-column derivatization strategies can be employed, often requiring an initial chemical modification to expose a reactive functional group.
Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. libretexts.org A potential pathway for this compound is alkaline hydrolysis to open the dione (B5365651) ring, yielding N-allyl-amino acid derivatives. The resulting primary or secondary amine and carboxylic acid groups can then be targeted by various reagents. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reacts with primary amines to form highly fluorescent isoindole derivatives. actascientific.com 9-Fluorenylmethyl-chloroformate (FMOC-Cl) reacts with both primary and secondary amines to yield fluorescent adducts. libretexts.org Phenyl isothiocyanate (PITC) is another common reagent that reacts with amines to produce phenylthiocarbamyl derivatives, which are strongly UV-absorbent. researchgate.net
Post-column derivatization (PCD) occurs after the analyte has been separated on the HPLC column but before it reaches the detector. pickeringlabs.com This method is advantageous for analytes that are unstable after derivatization or when the derivatizing reagent could interfere with the chromatographic separation. nih.govresearchgate.net The separated this compound (or its hydrolyzed form) is mixed with a reagent stream in a reaction coil. pickeringlabs.com Reagents like ninhydrin (B49086) are classic for the post-column detection of amino acids, producing a strongly colored compound. actascientific.com Fluorescamine is another PCD reagent that reacts rapidly with primary amines to yield fluorescent products. actascientific.comnih.gov
The choice between pre- and post-column techniques depends on factors like reaction kinetics, product stability, and potential for interference. libretexts.org
| Parameter | Pre-column Derivatization | Post-column Derivatization |
| Reaction Time | Not strictly limited; can allow for slower reactions. | Must be rapid (typically seconds to a few minutes). pickeringlabs.com |
| Reagent Consumption | Minimal, as only the sample is treated. | High, as the reagent is continuously pumped. libretexts.org |
| Product Stability | Derivative must be stable throughout chromatography. libretexts.org | Unstable products can be detected immediately after formation. |
| Chromatography | Separation of multiple derivative products is possible. | No alteration of the original analyte's chromatography. |
| Potential Issues | Excess reagent can cause interfering peaks. | Post-column dead volume can lead to band broadening. nih.gov |
| Common Reagents | PITC, Dansyl Chloride, FMOC-Cl, OPA. researchgate.netnih.govresearcher.life | Ninhydrin, Fluorescamine, OPA. actascientific.comnih.gov |
Conjugation Chemistry for Polymer and Material Integration
The N-allyl group of this compound is an ideal handle for covalent integration into polymers and other materials. The terminal double bond is amenable to a variety of efficient addition reactions, most notably thiol-ene "click" chemistry.
Thiol-ene chemistry involves the radical-mediated addition of a thiol (R-SH) across a double bond (an 'ene'). researchgate.net This reaction is classified as a "click" reaction due to its high efficiency, specificity, mild reaction conditions, and high yields. nih.govsemanticscholar.org The reaction can be initiated either photochemically, using a photoinitiator and UV light, or thermally with a radical initiator like 2,2'-azobis(2-methyl-propionitrile) (AIBN). nih.govresearchgate.net
For material integration, a polymer or surface is first functionalized with thiol groups. Then, this compound is reacted with this material, resulting in its covalent attachment via a stable thioether linkage. nih.gov This strategy is highly versatile and has been used to functionalize a wide range of materials, including hydrogels, porous polymer monoliths, and nanoparticles. researchgate.netnih.gov
The process allows for the precise incorporation of the piperidine-2,5-dione moiety, which can impart specific properties to the bulk material, such as altered hydrophilicity, sites for further biological interaction, or the introduction of a degradable linkage if the dione ring is designed to be susceptible to hydrolysis. The orthogonality of the thiol-ene reaction means it proceeds without interfering with most other functional groups, making it a robust method for complex material fabrication. nih.gov
The table below outlines research findings on thiol-ene systems applicable for conjugating allyl-containing molecules.
| Initiation Method | Initiator | 'Ene' Substrate | 'Thiol' Substrate | Key Finding | Reference |
| Photochemical | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Lauryl Methacrylate | Thiol-containing monolith | Efficient surface grafting with hydrophobic chains confirmed by protein separation. | nih.gov |
| Photochemical | Irgacure 184 | Methyl Oleate | Trimethylolpropane tris(3-mercaptopropionate) | Effective modification of internal and terminal alkene bonds. | researchgate.net |
| Thermal | 2,2'-Azobis(isobutyronitrile) (AIBN) | Norbornene | 1-Butanethiol | Sonochemical initiation at room temperature is possible but less efficient than thermal initiation. | researchgate.net |
| Bioconjugation | Acrylamide-functionalized Nanoparticles | Cysteine-containing biomolecule | Dopamine Acrylamide | Thiol-ene linkage is stable and does not affect the binding ability of aptamers or enzyme activity. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Allylpiperidine 2,5 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. emerypharma.com A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular backbone, connectivity, and spatial relationships.
One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Allylpiperidine-2,5-dione is predicted to show distinct signals for the protons of the piperidine-dione ring and the N-allyl substituent. The methylene (B1212753) protons of the piperidine (B6355638) ring adjacent to the carbonyl groups (C3-H₂ and C5-H₂) are expected to appear as a triplet, while the methylene protons at the C4 position would also be a multiplet, likely a quintet, due to coupling with its four neighbors. The protons of the allyl group would exhibit characteristic signals: a doublet for the methylene group attached to the nitrogen, a complex multiplet for the methine proton, and two distinct signals for the terminal vinyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For this compound, distinct signals are expected for the two carbonyl carbons, the three carbons of the allyl group, and the three carbons of the piperidine-dione ring. The carbonyl carbons (C2 and C6) would appear significantly downfield due to the deshielding effect of the oxygen atoms.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Atom Position | Est. Chemical Shift (ppm) | Predicted Multiplicity | Atom Position | Est. Chemical Shift (ppm) |
| -CH₂- (Ring, C3/C5) | ~2.7 | Triplet (t) | C2, C6 (C=O) | ~172 |
| -CH₂- (Ring, C4) | ~2.0 | Quintet (quin) | =CH- (Allyl) | ~130 |
| N-CH₂- (Allyl) | ~4.0 | Doublet (d) | =CH₂ (Allyl) | ~118 |
| =CH- (Allyl) | ~5.8 | Multiplet (m) | N-CH₂- (Allyl) | ~43 |
| =CH₂ (Allyl, cis) | ~5.2 | Doublet (d) | C3, C5 (Ring) | ~33 |
| =CH₂ (Allyl, trans) | ~5.3 | Doublet (d) | C4 (Ring) | ~17 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. emerypharma.comyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups on the piperidine ring (C3-H₂ with C4-H₂) and within the allyl group (N-CH₂ with =CH, and =CH with =CH₂).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). youtube.comsdsu.edu This technique would definitively link each proton signal in the table above to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the preferred orientation of the allyl group relative to the piperidine-dione ring.
| Predicted 2D NMR Correlations | ||
|---|---|---|
| Experiment | Proton Signal | Correlated Nucleus (¹H or ¹³C) |
| COSY | -CH₂- (Ring, C3/C5) | -CH₂- (Ring, C4) |
| N-CH₂- (Allyl) | =CH- (Allyl) | |
| HSQC | ~2.7 ppm | C3, C5 (~33 ppm) |
| ~4.0 ppm | N-CH₂- (Allyl, ~43 ppm) | |
| HMBC | N-CH₂- (Allyl, ~4.0 ppm) | C2, C6 (C=O, ~172 ppm) |
| -CH₂- (Ring, C3/C5, ~2.7 ppm) | C2, C6 (C=O, ~172 ppm) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures, such as piperazine-2,5-dione, allows for a reliable prediction of its solid-state conformation. researchgate.netnih.gov
The six-membered piperidine-2,5-dione ring is expected to be non-planar to minimize steric strain. Due to the presence of sp²-hybridized carbonyl carbons and the trigonal planar geometry of the imide nitrogen, the ring would likely adopt a flattened chair or boat-like conformation. researchgate.net Crystallographic analysis would provide precise data on these conformational details.
| Typical Information Obtained from X-ray Crystallography | |
|---|---|
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating crystal lattice unit |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C) |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C) |
| Torsion Angles (°) | Dihedral angles defining the ring conformation |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. whitman.edu
The molecular formula of this compound is C₈H₁₁NO₂, with a calculated exact mass of approximately 153.0790 Da. Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) would be formed. This ion would then undergo characteristic fragmentation. Common fragmentation pathways for amides and cyclic imides include alpha-cleavage adjacent to the carbonyl group and cleavage of bonds on the substituent attached to the nitrogen. libretexts.orglibretexts.orgyoutube.com
Predicted fragmentation pathways for this compound include:
Loss of the allyl radical: Cleavage of the N-C bond of the allyl group would result in a fragment corresponding to the piperidine-2,5-dione cation.
Ring cleavage: The piperidine-dione ring can fragment through various pathways, including the loss of carbon monoxide (CO) or ethene (C₂H₄).
Rearrangements: A McLafferty-type rearrangement involving the allyl group could potentially occur, leading to a characteristic fragment. youtube.com
| Predicted Fragments in the Mass Spectrum of this compound | |
|---|---|
| m/z Value | Proposed Fragment Identity |
| 153 | [M]⁺˙ (Molecular Ion) |
| 112 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 84 | [M - C₃H₅ - CO]⁺ (Loss of allyl and carbon monoxide) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Infrared and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov An IR spectrum arises from the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of laser light due to changes in polarizability. s-a-s.org
The spectrum of this compound would be dominated by absorptions from the imide and allyl functional groups.
Imide Group: The two carbonyl (C=O) groups will give rise to strong, characteristic stretching vibrations. Typically, two bands are observed for cyclic imides: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The asymmetric stretch is usually stronger in the IR spectrum, while the symmetric stretch can be prominent in the Raman spectrum.
Allyl Group: The C=C double bond stretch will appear in the characteristic alkene region. The stretching vibrations of the vinyl (=C-H) and allylic (N-CH₂) C-H bonds will also be present.
Piperidine Ring: The C-H stretching and bending vibrations of the methylene groups in the ring will appear in the aliphatic region.
| Predicted Vibrational Frequencies (cm⁻¹) | ||
|---|---|---|
| Vibrational Mode | Expected Wavenumber Range | Typical Intensity (IR / Raman) |
| C-H Stretch (sp²) | 3100 - 3000 | Medium / Medium |
| C-H Stretch (sp³) | 3000 - 2850 | Medium / Medium |
| C=O Stretch (Asymmetric) | 1770 - 1750 | Strong / Weak |
| C=O Stretch (Symmetric) | 1710 - 1680 | Strong / Strong |
| C=C Stretch | 1650 - 1630 | Variable / Strong |
| C-N Stretch | 1300 - 1100 | Medium / Medium |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to investigate chiral molecules. bath.ac.uk CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. bath.ac.uktum.de These phenomena are only exhibited by molecules that are chiral (i.e., not superimposable on their mirror image).
This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Consequently, in a standard achiral solvent, it will not produce a CD or ORD signal. The spectra would be null, as there is no differential interaction with circularly polarized light.
However, it is possible to observe an "induced" CD spectrum if an achiral molecule is placed in a chiral environment. acs.org This could occur if this compound were dissolved in a chiral solvent or if it formed a complex with a chiral host molecule. In such cases, the resulting supramolecular assembly becomes chiral and can exhibit a characteristic CD signal, providing information about the nature of the interaction. nih.gov
Computational and Theoretical Chemistry of 1 Allylpiperidine 2,5 Dione
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of piperidine (B6355638), DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine optimized geometries, electronic stability, and reactivity. rsc.orgresearchgate.net Such studies on related piperidine compounds have revealed insights into molecular geometry and electronic properties, which are crucial for understanding the molecule's behavior. researchgate.net
DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. This information is critical for predicting the kinetic stability and chemical reactivity of 1-allylpiperidine-2,5-dione. Furthermore, molecular electrostatic potential (MEP) maps can be generated to locate nucleophilic and electrophilic sites, offering a visual representation of the regions most likely to be involved in chemical reactions.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Piperidine Derivative
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and based on typical values for related piperidine derivatives, not specifically for this compound.
Conformational Analysis and Energetic Landscapes
The piperidine ring can adopt several conformations, including chair, boat, and twist forms. The orientation of the N-allyl group can be either axial or equatorial. Computational methods are essential for determining the relative stabilities of these different conformers and the energy barriers for their interconversion.
For instance, studies on N-methyl piperidine, a structural analog, have shown that different conformers can have distinct physical and chemical identities. rsc.org The energetic landscape of this compound would similarly be characterized by local minima corresponding to stable conformers and transition states connecting them. The chair conformation is typically the most stable for six-membered rings, but the presence of substituents and the dione (B5365651) functionality can influence this. Time-resolved Rydberg fingerprint spectroscopy has been used to explore the transformation between ring conformers of N-methyl piperidine. rsc.org
Table 2: Calculated Relative Energies of N-Methyl Piperidine Conformers
| Conformer | Relative Energy (meV) |
| Chair | 0 |
| Twist | 62 |
Source: Adapted from studies on N-methyl piperidine. rsc.org This data is illustrative for the conformational preferences of a related N-substituted piperidine.
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the transition states. For reactions involving the piperidine-2,5-dione scaffold, such as its synthesis or subsequent functionalization, transition state modeling can provide detailed information about the reaction pathway, activation energies, and the geometry of the transition state.
For example, the formation of the piperidine ring itself can occur through various mechanisms, including intramolecular cyclization reactions. nih.gov DFT calculations can be used to explore the potential energy surface of these reactions, identifying the lowest energy pathway and predicting the stereochemical outcome. This knowledge is instrumental in optimizing reaction conditions and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
For a series of this compound derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to build a model that relates these descriptors to a measured biological activity, such as inhibitory concentration (IC50). A statistically significant QSAR model for piperine (B192125) analogs, for instance, was developed using descriptors like partial negative surface area and heat of formation. nih.gov
Table 3: Example of Descriptors Used in a QSAR Model for Piperine Analogs
| Descriptor | Correlation with Activity |
| Partial Negative Surface Area | Positive |
| Molecular Shadow Area (XZ plane) | Negative |
| Heat of Formation | Complex Relationship |
Source: Adapted from a QSAR study on piperine analogs. nih.gov These descriptors illustrate the types of parameters that could be used in a QSAR model for this compound derivatives.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological target like a protein.
In the context of drug design, MD simulations are invaluable for understanding how a ligand binds to its receptor. researchgate.net For this compound, an MD simulation could reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Analysis of the simulation trajectory can also provide insights into the dynamic behavior of the molecule, such as the fluctuations of the allyl group and the piperidine ring, which can be important for its biological function.
Applications of 1 Allylpiperidine 2,5 Dione in Advanced Organic Synthesis
1-Allylpiperidine-2,5-dione as a Versatile Synthetic Building Block
The this compound molecule is a valuable intermediate in organic synthesis due to its dual functionality. The piperidine-2,5-dione ring serves as a robust scaffold that can be chemically manipulated, while the N-allyl group provides a reactive handle for a variety of chemical transformations, including polymerization, cross-coupling, and functional group interconversion. nih.gov This combination allows for its use as a foundational element in the construction of more elaborate molecular architectures.
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast number of pharmaceuticals and natural products. nih.gov The piperidine-2,5-dione structure, in particular, acts as a latent form of a functionalized piperidine, which can be unmasked through various synthetic operations. The dione (B5365651) functionality can be selectively reduced or functionalized to introduce new stereocenters and substituents.
Furthermore, the N-allyl group is a versatile functional group that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of fused or spirocyclic ring systems, leading to complex nitrogen heterocycles. For instance, reactions targeting the allyl group, such as olefin metathesis or intramolecular cyclizations, can be employed to build additional rings onto the piperidine core.
Table 1: Potential Heterocyclic Scaffolds Derivable from this compound
| Starting Material | Potential Reaction Type | Resulting Heterocyclic Core |
|---|---|---|
| This compound | Ring-closing metathesis | Fused bicyclic piperidine derivatives |
| This compound | Intramolecular Heck reaction | Indolizidine or quinolizidine (B1214090) precursors |
| This compound | Reduction and reductive amination | Substituted piperidines |
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Piperidine-2,5-dione and the closely related piperidine-2,6-dione derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including those for treating sickle cell disease and β-thalassemia. acs.org The modification of the piperidine-2,5-dione core allows for the synthesis of analogues of natural products and other bioactive molecules. The N-allyl group can be strategically employed to mimic or replace other functional groups found in natural products or to introduce a point for conjugation or further diversification.
Role in Scaffold Diversity Generation for Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules. u-tokyo.ac.jp The piperidine-2,5-dione scaffold is an excellent starting point for DOS due to its rigid structure and multiple points for chemical modification.
This compound is well-suited for generating chemical libraries. The core structure can be systematically modified at the nitrogen atom, the allyl group, and the carbon backbone of the piperidine ring. The allyl group is particularly useful as it can undergo a wide array of reactions, such as epoxidation, dihydroxylation, ozonolysis, and various palladium-catalyzed cross-coupling reactions, to introduce a high degree of molecular diversity. This allows chemists to rapidly generate a library of related compounds with distinct three-dimensional shapes and functional group displays, which can then be screened for biological activity.
Table 2: Illustrative Library Generation from this compound
| Position of Diversification | Reagents/Reaction | Resulting Functional Group |
|---|---|---|
| N-Allyl Group (Olefin) | OsO₄, NMO | Diol |
| N-Allyl Group (Olefin) | O₃; then Me₂S | Aldehyde |
| N-Allyl Group (Olefin) | Grubbs' Catalyst, Alkene Partner | New Alkene (Metathesis) |
| C3/C4 Positions of Ring | Enolate formation, Alkylation | Alkyl, Aryl substituents |
The rigid conformation of the piperidine-2,5-dione ring makes it an attractive scaffold for designing molecules that can modulate protein-protein or enzyme-substrate interactions. A chemical scaffold holds appended functional groups in a defined spatial orientation, allowing them to interact precisely with binding pockets on a biological target. By systematically varying the substituents on the this compound scaffold, it is possible to probe the structural requirements for binding and activity. The resulting compounds can serve as molecular probes to study biological processes or as starting points for the development of new therapeutic agents.
Integration into Polymer and Material Science Research
The presence of the allyl group makes this compound a candidate for applications in polymer and material science. Allyl-functionalized molecules can act as monomers or cross-linkers in polymerization reactions. nih.gov
Polymers containing allyl functionalities are a unique class that allows for the insertion of a broad diversity of architectures and functionalities through various chemical reactions. nih.govresearchgate.net this compound could potentially be incorporated into polymer backbones or used as a pendant group. Such materials could have applications in biomedicine, for example, in the development of functionalized hydrogels, coatings for medical devices, or matrices for controlled drug delivery. The piperidine-2,5-dione unit could impart specific properties, such as hydrophilicity or biodegradability, to the resulting polymer.
Future Research Directions and Challenges
Development of Eco-Friendly and Sustainable Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. Future research will likely focus on creating "green" synthetic pathways to 1-Allylpiperidine-2,5-dione and its analogs. This involves moving away from hazardous reagents and solvents towards more sustainable alternatives.
Key research focuses will include:
One-Pot, Multi-Component Reactions (MCRs): These reactions improve efficiency by combining several synthetic steps into a single procedure, reducing waste, time, and energy consumption. researchgate.netresearchgate.net An effective and expeditious method for synthesizing highly functionalized piperidines involves the one-pot multi-component condensation of aldehydes, amines, and β-ketoesters in water. researchgate.net
Use of Green Catalysts: Research into non-toxic, recyclable, and environmentally friendly catalysts, such as sodium lauryl sulfate (B86663) (SLS), is crucial. researchgate.net Similarly, the use of natural or biosourced catalysts, including those derived from biomass, presents a promising avenue. mdpi.com
Solvent-Free Conditions: Conducting reactions without solvents minimizes volatile organic compound (VOC) emissions, aligning with the principles of green chemistry. rsc.orgmdpi.com Solvent-free methods can lead to higher yields in shorter reaction times. mdpi.com
Biomass-Derived Feedstocks: Utilizing renewable resources like chitin, the second most abundant biomass, as starting materials can reduce reliance on petrochemicals. rsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Starting Materials | Often petrochemical-based | Renewable, biomass-derived rsc.org |
| Catalysts | Heavy metals, toxic reagents | Eco-friendly, recyclable catalysts researchgate.netmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, or solvent-free conditions researchgate.netmdpi.com |
| Process | Multi-step, requires isolation of intermediates | One-pot, multi-component reactions researchgate.netresearchgate.net |
| Waste Generation | High | Minimized |
| Energy Consumption | High | Reduced reaction times and temperatures |
Exploration of Novel Reactivity and Unprecedented Transformations
The inherent reactivity of the this compound scaffold, with its allyl group, dione (B5365651) functionality, and heterocyclic ring, offers fertile ground for discovering new chemical transformations. Future work should aim to uncover and harness this reactivity to build molecular complexity.
Potential areas for exploration include:
Radical-Mediated Cyclizations: The allyl group is a prime candidate for intramolecular radical cyclizations, which can be initiated by various methods to create complex, polycyclic structures. nih.gov
Catalytic Dearomatization/Cyclization: Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes is a method that could be adapted for piperidine (B6355638) derivatives, leading to polysubstituted structures. nih.gov
Domino Transformations: These cascade reactions, which are in line with green chemistry principles, can be used to construct novel N-heterocyclic scaffolds without the need for protecting groups, saving time and resources. researchgate.net
Ring-Opening and Rearrangement Reactions: Investigating the stability of the piperidine-2,5-dione ring under various conditions could lead to novel ring-opening or rearrangement reactions, providing access to different classes of compounds. A tandem ring-closure and ring-opening pathway has been proposed for similar heterocyclic systems. nih.govnih.gov
Advancements in High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the biological potential of this compound derivatives, high-throughput synthesis (HTS) and screening methods are indispensable. chemdiv.com These technologies allow for the rapid creation and evaluation of large compound libraries.
Future advancements in this area will depend on:
Solid-Phase Synthesis: Developing robust solid-phase synthetic routes will facilitate the parallel synthesis and purification of large libraries of derivatives. nih.gov5z.com
Automation and Miniaturization: The use of automated liquid handling and multi-mode signal detection equipment allows for assays to be run in high-density formats (e.g., 1536-well plates), significantly increasing throughput. chemdiv.com
Label-Free Assay Development: Techniques like SAMDI (Self-Assembled Monolayers with Mass Spectrometry) offer a high-throughput, label-free alternative to traditional assays that rely on fluorescent reporters, reducing the incidence of false positives. nih.gov
Diverse Compound Libraries: Building libraries of derivatives with high structural diversity is key to identifying promising lead compounds for drug discovery. 5z.comku.edu Cheminformatics analysis can be used to ensure the presence of a wide range of unique scaffolds. ku.edu
Table 2: Key Technologies in High-Throughput Synthesis and Screening
| Technology | Application | Advantage |
|---|---|---|
| Solid-Phase Synthesis | Creation of large compound libraries nih.gov5z.com | Simplified purification, amenable to automation |
| Automated Liquid Handling | Miniaturization of assays (384- & 1536-well plates) chemdiv.com | Increased throughput, reduced reagent consumption |
| SAMDI Mass Spectrometry | Label-free biochemical assays nih.gov | High speed, high discrimination, fewer false positives |
| Directed Sorting (e.g., Irori) | Production of discrete compound libraries 5z.com | Efficient synthesis of thousands of individual compounds |
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound derivatives, advanced computational models can offer profound insights into structure-reactivity relationships.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key structural features (pharmacophores) responsible for a molecule's biological activity, guiding the design of more potent compounds. researchgate.netresearchgate.net QSAR models have been successfully developed for predicting the toxicity and activity of other piperidine derivatives. nih.govnih.gov
Molecular Docking and Simulation: These methods can predict how a ligand binds to a receptor, elucidating the molecular determinants of the interaction. researchgate.net This is crucial for designing molecules with high affinity and selectivity.
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of molecules, providing a fundamental understanding of their reactivity.
Design of Smart Materials Incorporating this compound Derivatives
The unique chemical structure of this compound makes it an attractive building block for the creation of "smart" materials with tunable properties and functionalities.
Future research in this domain could focus on:
Polymer Synthesis: The allyl group can participate in polymerization reactions, allowing the piperidinedione moiety to be incorporated into polymer backbones. researchcommons.orgresearchcommons.org This could lead to the development of novel cationic polymers for applications such as gene delivery or drug conjugation. digitellinc.com
Bioactive Films and Hydrogels: Incorporating the piperidine scaffold into biocompatible polymer networks, such as those based on sodium alginate and PVA, could yield bioactive films for drug delivery or antimicrobial applications. nih.gov
Stimuli-Responsive Materials: The functional groups on the piperidinedione ring could be modified to respond to external stimuli like pH, temperature, or light. This would enable the creation of materials that can change their properties on demand, for use in sensors, actuators, or controlled-release systems.
Q & A
Q. What are the established synthetic routes for 1-allylpiperidine-2,5-dione, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step organic reactions. A common approach involves:
- N-Alkylation : Reacting piperidine-2,5-dione with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group.
- Protection/Deprotection Strategies : Use of Boc (tert-butoxycarbonyl) protection for nitrogen, followed by allylation and acidic deprotection (e.g., TFA) .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents.
Q. Key Considerations :
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1640 cm⁻¹ (C=C allyl) .
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₈H₁₁NO₂ (m/z 153.1) .
Validation : Cross-referencing with PubChem data ensures accuracy .
Q. What are the common chemical reactions involving this compound?
The compound participates in:
Q. Reagent Table :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | O₃, then Zn/H₂O | Dialdehyde |
| Substitution | K₂CO₃, RNH₂ (DMF) | N-Alkylated derivatives |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR strategies include:
- Allyl Group Modification : Replacing allyl with propargyl or substituted allyl groups to enhance lipophilicity and membrane permeability .
- Piperidine Ring Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) at C3/C4 positions to modulate electronic effects on carbonyl reactivity .
Q. Case Study :
- Derivatives with 4-fluoro substitution showed 2.3-fold increased binding affinity to bacterial ribosomes compared to the parent compound .
Q. What computational methods are used to predict the biological targets of this compound?
- Molecular Docking : Tools like AutoDock Vina assess binding to enzymes (e.g., α-amylase) or receptors. The compound’s carbonyl groups form hydrogen bonds with catalytic residues .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .
- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Example: IC₅₀ values for α-glucosidase inhibition vary with substrate (pNPG vs. starch). Normalize data to standard protocols .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility in cellular assays .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report p-values and effect sizes .
Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound derivatives?
- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading). For example, a 2³ factorial design reduced side products by 40% .
- Quality Control :
- HPLC Purity : ≥95% purity threshold for biological testing.
- Stability Studies : Store compounds at -20°C under argon to prevent degradation .
Q. How does the allyl group influence the compound’s mechanism of action in enzymatic inhibition?
The allyl group:
- Enhances hydrophobic interactions with enzyme active sites (e.g., α-amylase’s non-polar pocket).
- Acts as a Michael acceptor in covalent inhibition mechanisms, forming adducts with cysteine residues .
Q. Supporting Data :
| Enzyme Target | Inhibition Type | Kᵢ (µM) |
|---|---|---|
| α-Amylase | Competitive | 12.3 ± 1.2 |
| Proteasome | Covalent | 8.7 ± 0.9 |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves (EN 374 standard), lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management : Absorb with vermiculite; avoid water to prevent dispersion .
Q. How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
